3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone 3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 42902-34-1
VCID: VC19628865
InChI: InChI=1S/C11H12BrNO4/c1-16-10-3-2-7(4-9(10)12)13-5-8(6-14)17-11(13)15/h2-4,8,14H,5-6H2,1H3
SMILES:
Molecular Formula: C11H12BrNO4
Molecular Weight: 302.12 g/mol

3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone

CAS No.: 42902-34-1

Cat. No.: VC19628865

Molecular Formula: C11H12BrNO4

Molecular Weight: 302.12 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone - 42902-34-1

Specification

CAS No. 42902-34-1
Molecular Formula C11H12BrNO4
Molecular Weight 302.12 g/mol
IUPAC Name 3-(3-bromo-4-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C11H12BrNO4/c1-16-10-3-2-7(4-9(10)12)13-5-8(6-14)17-11(13)15/h2-4,8,14H,5-6H2,1H3
Standard InChI Key XFDODDAHQLQCMF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)N2CC(OC2=O)CO)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a five-membered oxazolidinone ring fused to a 3-bromo-4-methoxyphenyl group at the 3-position and a hydroxymethyl group at the 5-position. Its IUPAC name is 3-(3-bromo-4-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, with the molecular formula C₁₁H₁₂BrNO₄ and a molecular weight of 302.12 g/mol . The bromine atom and methoxy group on the aromatic ring contribute to its electronic and steric properties, while the hydroxymethyl group enhances solubility and reactivity.

Physicochemical Properties

Key physical and chemical properties are summarized below:

PropertyValueSource
CAS Number42902-34-1
Density1.594 g/cm³
Boiling Point529.9°C at 760 mmHg
Flash Point274.3°C
LogP (Partition Coeff.)2.457
SolubilityModerate in polar organic solvents

The compound’s stability under standard conditions makes it suitable for laboratory handling and further derivatization .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 4-methoxyacetophenone, undergoing bromination, cyclization, and carbamate formation . A representative pathway includes:

  • Bromination: Electrophilic bromination of 4-methoxyacetophenone yields 3-bromo-4-methoxyacetophenone .

  • Cyclization: Reaction with epichlorohydrin or glycidyl derivatives forms the oxazolidinone core .

  • Hydroxymethylation: Introduction of the hydroxymethyl group via reductive amination or nucleophilic substitution .

Industrial-scale production often employs continuous flow chemistry to enhance yield (up to 85%) and purity .

Reaction Conditions

Critical parameters include:

  • Temperature: 60–100°C for cyclization.

  • Catalysts: Palladium on carbon (Pd/C) for reductions.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) .

Side reactions, such as over-bromination or ring-opening, are mitigated by controlled stoichiometry and inert atmospheres .

Biological Activity and Mechanisms

Antibacterial Properties

Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This compound’s bromine and methoxy groups enhance affinity for ribosomal targets, with MIC values against Staphylococcus aureus and Enterococcus faecium comparable to linezolid (2–4 µg/mL) .

Enzyme Inhibition

The hydroxymethyl group facilitates interactions with enzymes like MurB, a key peptidoglycan biosynthesis enzyme. Docking studies suggest a binding free energy of -10.11 kcal/mol, indicating strong inhibition potential .

Applications in Drug Development

Antibacterial Agents

Structural analogs of this compound have entered clinical trials, including TR-701 (Phase I) for methicillin-resistant Staphylococcus aureus (MRSA) . Modifications at the C-5 position (e.g., fluorination) improve pharmacokinetics .

Prodrug Design

The hydroxymethyl group serves as a site for prodrug conjugation. Carbamate derivatives (e.g., 3-(3-Bromo-4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate) exhibit enhanced bioavailability .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey FeaturesBioactivity (MIC, µg/mL)
3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-oneC₁₀H₁₀BrFNO₃Fluorine substitution enhances CNS penetration1.5 (MRSA)
LinezolidC₁₆H₂₀FN₃O₄FDA-approved oxazolidinone antibiotic2.0 (VRE)
PH-027 (triazole oxazolidinone)C₁₈H₁₅N₅O₃Dual antibacterial/antifungal activity0.5 (VRE)

The bromo-methoxy substitution in 3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone offers a balance between lipophilicity and target binding, outperforming non-halogenated analogs .

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